2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid
CAS No.: 870703-77-8
Cat. No.: VC2063492
Molecular Formula: C16H24N2O5
Molecular Weight: 324.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870703-77-8 |
|---|---|
| Molecular Formula | C16H24N2O5 |
| Molecular Weight | 324.37 g/mol |
| IUPAC Name | 2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-8-18(9-7-11)13(14(19)20)12-5-4-10-22-12/h4-5,10-11,13H,6-9H2,1-3H3,(H,17,21)(H,19,20) |
| Standard InChI Key | YPMFFOGSMOXXLA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CO2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CO2)C(=O)O |
Introduction
Fundamental Identification and Structural Information
Basic Identification
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is an organic compound featuring a heterocyclic structure with multiple functional groups. It is formally identified through various systematic and alternative names in chemical databases and literature. The compound was first registered in chemical databases in July 2007, indicating its relatively recent emergence in chemical research . The formal identification parameters are critical for unambiguous recognition of this specific molecule among the vast chemical space of related compounds.
The compound is officially designated by the CAS Registry Number 870703-77-8, which serves as its unique identifier in chemical databases worldwide . This numerical designation is vital for tracking the compound across different nomenclature systems and databases. The substance is also identified in specialized chemical catalogs with specific inventory codes such as CB3400108 (ChemicalBook) and AS124635-G1 (Activate Scientific) .
The table below summarizes the key identification parameters for this compound:
| Parameter | Value |
|---|---|
| CAS Registry Number | 870703-77-8 |
| Molecular Formula | C16H24N2O5 |
| Molecular Weight | 324.37 g/mol |
| PubChem CID | 16217930 |
| InChIKey | YPMFFOGSMOXXLA-UHFFFAOYSA-N |
| DSSTox ID | DTXSID90584662 |
| HS Code | 2934999090 |
| MFCD | MFCD04115149 |
Nomenclature and Synonyms
The compound is known by several synonyms that reflect different approaches to chemical nomenclature. These alternative names are important for comprehensive literature searches and proper identification across different chemical resources. The primary name, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid, directly indicates the key structural components of the molecule .
Notable synonyms include:
-
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(furan-2-yl)acetic acid – the fully expanded name that explicitly mentions the tert-butoxycarbonyl protecting group
-
(4-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic acid – an alternative arrangement of the same components
-
2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid – a more systematic name according to IUPAC nomenclature rules
-
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-furanyl-1-piperidineacetic acid – an alternative systematic name emphasizing different structural aspects
Structural Characteristics
The molecular structure of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid comprises several distinct functional groups that define its chemical behavior and reactivity. The core of the molecule features a central carbon atom that links together the furan ring, the piperidinyl group, and the carboxylic acid functionality .
Key structural elements include:
-
A furan-2-yl group – a five-membered aromatic heterocycle containing an oxygen atom
-
A piperidinyl moiety – a six-membered saturated heterocyclic amine
-
A Boc (tert-butoxycarbonyl) protected amino group at the 4-position of the piperidine ring
-
A carboxylic acid group attached to the central carbon atom
-
A tertiary amine functionality within the piperidine structure that contributes to the compound's basicity
The spatial arrangement of these functional groups determines the compound's three-dimensional structure, which is relevant to its biological activity and potential interactions with target proteins or receptors in pharmaceutical applications .
Physical and Chemical Properties
Physical Properties
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid possesses distinct physical properties that influence its handling, storage, and application in various research contexts. The compound exists as a solid at room temperature, with a clear appearance . Its physical state facilitates storage and measured dispensing in laboratory settings.
The following table summarizes the key physical properties of the compound:
The compound's relatively high melting and boiling points suggest strong intermolecular forces, likely including hydrogen bonding through the carboxylic acid group. The decomposition noted at its melting point indicates thermal instability at elevated temperatures, which is an important consideration for processing and storage .
Chemical Properties
The chemical properties of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid are largely determined by its functional groups. The presence of both acidic (carboxylic acid) and basic (amine) functionalities makes it an amphoteric compound capable of reacting as either an acid or a base depending on reaction conditions.
Notable chemical properties include:
-
Polar Surface Area (PSA): 92.01000, indicating moderate potential for membrane permeation
-
XLogP3: 2.72320, suggesting moderate lipophilicity and a balanced distribution between aqueous and lipid phases
-
Acid-base behavior: The carboxylic acid group (pKa typically around 4-5) can dissociate to form a carboxylate anion
-
Reactivity: The Boc protecting group is acid-labile, allowing for selective deprotection of the amino group under acidic conditions
-
Coordination potential: Multiple heteroatoms (N, O) provide potential coordination sites for metal ions
The furan ring contributes aromatic character to the molecule, while the piperidine ring adds conformational flexibility. The central stereogenic carbon (attached to the furan, piperidine, and carboxylic acid) may exhibit stereoselective behavior in certain reactions, which could be significant for its application in asymmetric synthesis .
Applications and Research Significance
Pharmaceutical Development
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid has established significant utility in pharmaceutical research and development. Its primary value lies in serving as a key intermediate in the synthesis of various pharmaceutical agents, with particular relevance to compounds targeting neurological disorders . The structural elements of this compound allow for selective modification and functional group manipulation, making it a versatile building block in medicinal chemistry.
The compound's specific contributions to pharmaceutical development include:
-
Serving as a precursor in the synthesis of novel neurological agents, where the piperidinyl group often contributes to receptor binding affinity
-
Providing a scaffold that can be elaborated to create drugs with improved efficacy and specificity
-
Enabling the development of structure-activity relationship (SAR) studies through systematic modification of its functional groups
-
Contributing to the design of compounds with optimized pharmacokinetic profiles due to its balanced lipophilicity and polarity characteristics
Biochemical Research Applications
In biochemical research, this compound facilitates investigations into fundamental biological processes and potential therapeutic targets. Its molecular architecture makes it suitable for studying various biological interactions that are relevant to drug discovery and development.
Key biochemical applications include:
-
Studies of enzyme interactions and inhibition mechanisms, leveraging the compound's functional groups that can interact with enzyme active sites
-
Investigation of receptor binding processes, particularly those involving neurological receptors where the piperidine motif is often found in active ligands
-
Exploration of biological pathways involved in neurological disorders, using derivatives of this compound as molecular probes
-
Development of biochemical assays to identify and characterize potential drug targets
Organic Synthesis Utility
As a synthetic building block, 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid offers valuable opportunities for creating complex molecules with specific functional arrangements. Its unique structure facilitates various chemical transformations that are essential in modern organic synthesis.
Notable synthetic applications include:
-
Utilization in diversity-oriented synthesis to generate compound libraries for drug discovery
-
Participation in coupling reactions through the carboxylic acid functionality to create amides, esters, and other derivatives
-
Selective deprotection of the Boc group to enable further functionalization of the exposed amine
-
Exploitation of the furan ring for cycloaddition reactions and other transformations specific to heterocyclic chemistry
Material Science Applications
Beyond pharmaceutical and biochemical contexts, this compound has potential applications in material science. The presence of specific functional groups makes it suitable for incorporation into advanced materials with tailored properties.
Applications in material science include:
-
Development of polymers or coatings that require specific functional groups for enhanced performance
-
Creation of materials with selective binding capabilities for sensor applications
-
Incorporation into surface modifications to create interfaces with specific chemical reactivity
-
Utilization in the synthesis of materials with controlled degradation profiles
Drug Delivery Systems
The compound plays a significant role in formulating drug delivery systems that can improve the bioavailability and efficacy of therapeutic agents. Its balanced lipophilicity and structural features contribute to the development of more effective and patient-friendly treatment modalities.
Specific contributions to drug delivery system development include:
-
Incorporation into prodrug designs to optimize drug release profiles
-
Utilization in the synthesis of linkers for targeted drug delivery vehicles
-
Development of controlled-release formulations leveraging the compound's chemical properties
-
Enhancement of drug solubility and membrane permeability through appropriate structural modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume